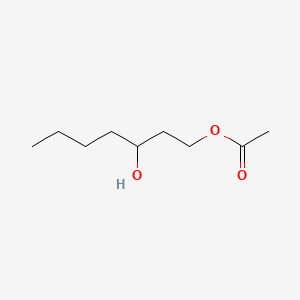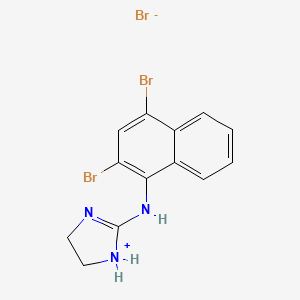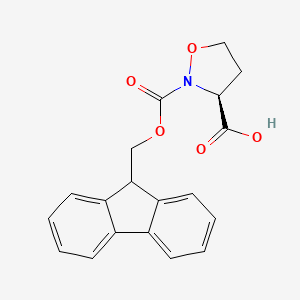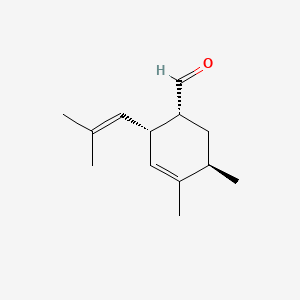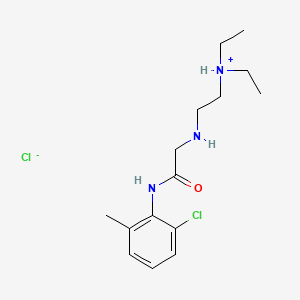![molecular formula C14H24BNO8 B13746878 Tetraethylammonium bis[malonato-(2-)]borate](/img/structure/B13746878.png)
Tetraethylammonium bis[malonato-(2-)]borate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetraethylammonium bis[malonato-(2-)]borate is a chemical compound with the molecular formula C8H20NC6H4BO8 It is known for its unique structure, which includes a tetraethylammonium cation and a bis[malonato-(2-)]borate anion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tetraethylammonium bis[malonato-(2-)]borate typically involves the reaction of tetraethylammonium hydroxide with malonic acid and boric acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the required reaction conditions. The product is then purified through techniques such as recrystallization and filtration to achieve the desired quality and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Tetraethylammonium bis[malonato-(2-)]borate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced species.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired reaction and product.
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield borate esters, while reduction reactions could produce borohydride derivatives.
Applications De Recherche Scientifique
Tetraethylammonium bis[malonato-(2-)]borate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is utilized in the production of advanced materials and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of Tetraethylammonium bis[malonato-(2-)]borate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes and receptors, depending on its structure and the context of its use. The molecular targets include potassium channels, calcium channels, and various enzymes involved in metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tetraethylammonium chloride
- Tetraethylammonium bromide
- Tetraethylammonium iodide
- Tetraethylammonium perchlorate
Uniqueness
Tetraethylammonium bis[malonato-(2-)]borate is unique due to its specific combination of tetraethylammonium and bis[malonato-(2-)]borate ions. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C14H24BNO8 |
|---|---|
Poids moléculaire |
345.16 g/mol |
Nom IUPAC |
tetraethylazanium;1,5,7,11-tetraoxa-6-boranuidaspiro[5.5]undecane-2,4,8,10-tetrone |
InChI |
InChI=1S/C8H20N.C6H4BO8/c1-5-9(6-2,7-3)8-4;8-3-1-4(9)13-7(12-3)14-5(10)2-6(11)15-7/h5-8H2,1-4H3;1-2H2/q+1;-1 |
Clé InChI |
YIRPAZTUADFDHR-UHFFFAOYSA-N |
SMILES canonique |
[B-]12(OC(=O)CC(=O)O1)OC(=O)CC(=O)O2.CC[N+](CC)(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethanol, 2-[[2-[(2-aminoethyl)amino]ethyl]amino]-, N-(2-hydroxyethyl) deriv.](/img/structure/B13746801.png)
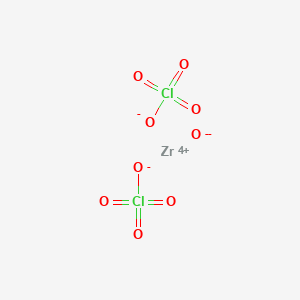
![2-[3-[4-(Dibenzylamino)phenyl]oxetan-3-yl]ethanol](/img/structure/B13746809.png)

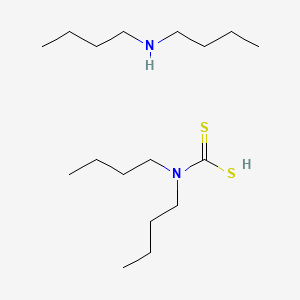
![2-[[4-(m-Tolylazo)-m-tolyl]azo]-p-cresol](/img/structure/B13746827.png)
